6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine
Description
6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine (CAS: 1956327-66-4, MFCD29059269) is a halogenated heterocyclic compound characterized by a fused imidazo[1,2-a]pyrimidine core. Its structure features bromo (Br) and chloro (Cl) substituents at positions 6 and 3, respectively, and a methyl group at position 2. This compound is cataloged with 95% purity and is utilized in pharmaceutical and agrochemical research due to the versatility of its scaffold for functionalization . Imidazo[1,2-a]pyrimidines are pharmacologically significant, exhibiting antimicrobial, antitrypanosomal, and antiproliferative activities, as demonstrated in related derivatives .
Properties
IUPAC Name |
6-bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-6(9)12-3-5(8)2-10-7(12)11-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINYPTREJWMTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=NC2=N1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C7H6BrClN3
- Molecular Weight : 232.47 g/mol
- Structural Features : The compound features a bromine atom at the 6-position and a chlorine atom at the 3-position of the imidazo ring, influencing its reactivity and interactions with biological targets.
This compound exhibits its biological activity through several mechanisms:
-
Enzyme Inhibition :
- It acts as a potent inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2, which is significant for drug metabolism .
- The interaction with cytochrome P450 enzymes leads to altered metabolism of xenobiotics and endogenous compounds, potentially affecting drug efficacy and toxicity .
-
Anti-Cancer Activity :
- Studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been reported to initiate the proteolytic phase of apoptosis in colon cancer cells (HT-29 and Caco-2) through mitochondrial pathways involving cytochrome c release and caspase activation .
- Its derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
-
Cellular Signaling Modulation :
- The compound influences key signaling pathways within cells, affecting gene expression and cellular metabolism . This modulation can lead to significant changes in cellular responses to external stimuli.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Details |
|---|---|
| Enzyme Inhibition | Potent inhibitor of CYP1A2; affects drug metabolism |
| Anti-Cancer Effects | Induces apoptosis in cancer cell lines; cytotoxicity against various cancers |
| Cellular Effects | Modulates signaling pathways; influences gene expression |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Against Cancer Cells :
-
Interaction with Cytochrome P450 :
- A study highlighted its role as an inhibitor of CYP1A2, emphasizing its impact on drug metabolism and potential for drug-drug interactions .
- Anti-inflammatory Potential :
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The biological and physicochemical properties of imidazo[1,2-a]pyrimidines are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Substituent Profiles of Selected Imidazo[1,2-a]pyrimidines/Pyridines
Key Observations :
- Position 2 : Methyl groups (target compound) may improve metabolic stability compared to sulfonyl or chloromethyl groups (), which could increase solubility but reduce membrane permeability.
Table 3: Reported Bioactivities of Analogues
Comparison with Target Compound :
- However, the absence of nitro or sulfonyl groups may limit redox-driven activity seen in .
Physicochemical and Spectroscopic Properties
Table 4: Spectroscopic Data for Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
